molecular formula C21H23NO5S B280987 ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B280987
M. Wt: 401.5 g/mol
InChI Key: QATMWBCCAPLWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, including an ethyl ester, a sulfonamide, and a propyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzofuran ring.

    Sulfonamide Formation:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic aromatic substitution is common for modifying the benzofuran ring.

    Coupling Reactions: Suzuki-Miyaura coupling can be used to introduce new carbon-carbon bonds.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions .

Scientific Research Applications

ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran core can intercalate with DNA or interact with proteins, affecting various cellular processes .

Comparison with Similar Compounds

Similar compounds to ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE include other benzofuran derivatives and sulfonamide-containing molecules. Some examples are:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 5-[(4-methylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H23NO5S/c1-4-6-19-20(21(23)26-5-2)17-13-15(9-12-18(17)27-19)22-28(24,25)16-10-7-14(3)8-11-16/h7-13,22H,4-6H2,1-3H3

InChI Key

QATMWBCCAPLWDK-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

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